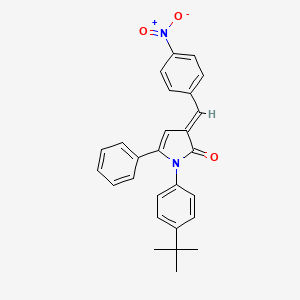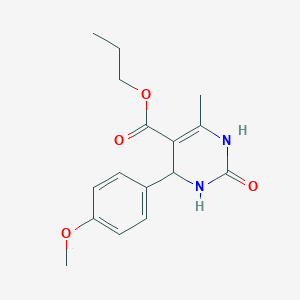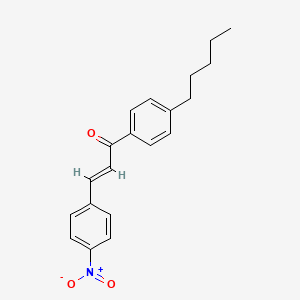
(3E)-1-(4-tert-butylphenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1-(4-terc-butilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona es un compuesto orgánico que pertenece a la clase de pirrolidinonas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3E)-1-(4-terc-butilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona generalmente implica la condensación de 4-terc-butilbenzaldehído con 4-nitrobenzaldehído en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar la formación del producto deseado. La mezcla de reacción se purifica luego utilizando técnicas como recristalización o cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y sistemas de purificación avanzados asegura un alto rendimiento y pureza del producto final. Las condiciones de reacción se optimizan para minimizar los subproductos y los residuos, haciendo que el proceso sea más eficiente y ecológico.
Análisis De Reacciones Químicas
Tipos de reacciones
(3E)-1-(4-terc-butilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reducción: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno, catalizador de paladio sobre carbón (Pd/C).
Reducción: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).
Sustitución: Halogenos (por ejemplo, cloro, bromo), ácidos o bases fuertes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la reducción del grupo nitro produce la amina correspondiente, mientras que las reacciones de sustitución pueden conducir a varios derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
Química
En química, (3E)-1-(4-terc-butilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de los materiales.
Biología
En la investigación biológica, este compuesto puede utilizarse como una sonda para estudiar la actividad enzimática o como un ligando en estudios de unión a receptores. Su capacidad para interactuar con macromoléculas biológicas lo convierte en una herramienta valiosa en ensayos bioquímicos.
Medicina
En química medicinal, los derivados de este compuesto se exploran por sus posibles propiedades terapéuticas. Pueden exhibir actividad contra diversas enfermedades, incluyendo cáncer, inflamación y enfermedades infecciosas.
Industria
En el sector industrial, (3E)-1-(4-terc-butilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona se utiliza en la producción de productos químicos especiales, polímeros y materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y dispositivos electrónicos.
Mecanismo De Acción
El mecanismo de acción de (3E)-1-(4-terc-butilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías involucradas pueden incluir la transducción de señales, la expresión génica y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
(3E)-1-(4-terc-butilfenil)-3-(4-aminobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona: Estructura similar con un grupo amino en lugar de un grupo nitro.
(3E)-1-(4-terc-butilfenil)-3-(4-metilbencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona: Estructura similar con un grupo metilo en lugar de un grupo nitro.
(3E)-1-(4-terc-butilfenil)-3-(4-clorobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona: Estructura similar con un átomo de cloro en lugar de un grupo nitro.
Unicidad
La singularidad de (3E)-1-(4-terc-butilfenil)-3-(4-nitrobencilideno)-5-fenil-1,3-dihidro-2H-pirrol-2-ona radica en su combinación específica de grupos funcionales. La presencia del grupo nitro, el grupo terc-butilo y los anillos fenilo imparte propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C27H24N2O3 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(3E)-1-(4-tert-butylphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C27H24N2O3/c1-27(2,3)22-11-15-23(16-12-22)28-25(20-7-5-4-6-8-20)18-21(26(28)30)17-19-9-13-24(14-10-19)29(31)32/h4-18H,1-3H3/b21-17+ |
Clave InChI |
SOJAXPQQGIJHHM-HEHNFIMWSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-acetyl-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11693069.png)


![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693085.png)
![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-3-nitrobenzamide](/img/structure/B11693089.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693090.png)

![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11693098.png)
![2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11693110.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693114.png)
![Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B11693125.png)
![{2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11693127.png)
![2-([(3-Hydroxypropyl)amino]methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11693129.png)
![N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B11693139.png)
